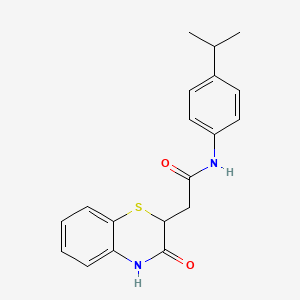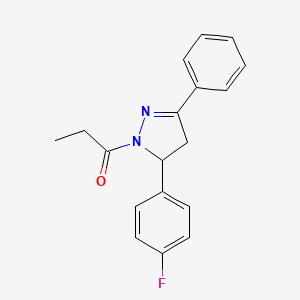![molecular formula C22H21NO4S B4141529 ethyl 2-[(3-methoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4141529.png)
ethyl 2-[(3-methoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate
Vue d'ensemble
Description
Ethyl 2-[(3-methoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate, commonly known as EMT, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. EMT is a member of the thieno[2,3-b]pyridine family of compounds, which are known to have a wide range of biological activities. In recent years, EMT has gained considerable attention due to its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The exact mechanism of action of EMT is not fully understood. However, several studies have suggested that EMT exerts its biological effects by targeting various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. EMT has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
EMT has been shown to exhibit several biochemical and physiological effects. In vitro studies have reported that EMT inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis in cancer cells. EMT has also been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress in various cell types. In vivo studies have reported that EMT exhibits potent anticancer activity in various animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using EMT in laboratory experiments is its potent biological activity. EMT has been shown to exhibit potent anticancer, anti-inflammatory, and neuroprotective properties, making it a potential therapeutic agent for various diseases. However, one of the main limitations of using EMT in laboratory experiments is its complex synthesis process, which can be time-consuming and expensive.
Orientations Futures
Several future directions for the research on EMT can be identified. One of the main areas of research could be the development of novel synthetic methods for the synthesis of EMT, which could make the compound more accessible for laboratory experiments. Another area of research could be the identification of the exact molecular targets of EMT, which could help in the development of more specific and potent therapeutic agents. Additionally, the potential applications of EMT in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders, could be further explored.
Applications De Recherche Scientifique
EMT has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported that EMT exhibits potent anticancer activity against various types of cancer, including breast, lung, and colon cancer. EMT has also been shown to possess anti-inflammatory and neuroprotective properties, making it a potential therapeutic agent for various inflammatory and neurodegenerative disorders.
Propriétés
IUPAC Name |
ethyl 2-[(3-methoxybenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S/c1-4-27-22(25)19-18(15-9-6-5-7-10-15)14(2)28-21(19)23-20(24)16-11-8-12-17(13-16)26-3/h5-13H,4H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHLMBRLSNKEFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[(3-methoxyphenyl)carbonyl]amino}-5-methyl-4-phenylthiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-chloro-6-nitrophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4141450.png)
![2-[2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B4141463.png)
![ethyl 4-({2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B4141466.png)
![4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(1-naphthyl)-2-pyrrolidinone](/img/structure/B4141468.png)
![7-chloro-2-(2-chlorobenzyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141472.png)
![7-bromo-1-(4-ethylphenyl)-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141479.png)


![7,7-dimethyl-2-(4-methylphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B4141496.png)
![N-methyl-5-{1-[(6-methyl-1-benzofuran-3-yl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B4141502.png)
![N-methyl-5-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B4141506.png)
![2-[2-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]-N-benzylacetamide](/img/structure/B4141524.png)
![2-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}ethanol hydrochloride](/img/structure/B4141535.png)
methanol](/img/structure/B4141545.png)